2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Overview
Description
2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a fluorophenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl group and the ethanamine side chain. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, and the ethanamine side chain can be added through reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound shares the pyrazole and fluorophenyl features but differs in the position of the substituents.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has a similar pyrazole core but with different substituents, leading to distinct properties.
Uniqueness
2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is unique due to its specific combination of a fluorophenyl group and an ethanamine side chain, which can confer unique binding properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)pyrazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-9-2-1-3-11(8-9)15-7-5-10(14-15)4-6-13/h1-3,5,7-8H,4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXGOZUTXPJJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262979 | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-51-8 | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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